molecular formula C6H16Cl2N2OS B2556249 4-(S-Methylsulfonimidoyl)piperidine dihydrochloride CAS No. 2309446-97-5

4-(S-Methylsulfonimidoyl)piperidine dihydrochloride

Cat. No. B2556249
CAS RN: 2309446-97-5
M. Wt: 235.17
InChI Key: LYQLWWIGOGFLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(S-Methylsulfonimidoyl)piperidine dihydrochloride” seems to be a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of related piperidine derivatives and their subsequent reactions play a crucial role in the development of novel compounds with potential therapeutic applications. For instance, the synthesis of (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine through nucleophile-promoted alkyne-iminium ion cyclizations demonstrates the versatility of piperidine derivatives in forming complex structures useful in medicinal chemistry (Arnold et al., 2003).

Medicinal Chemistry and Biological Activities

Piperidine derivatives have been extensively studied for their biological activities, leading to potential therapeutic applications. The microwave-assisted synthesis of new sulfonyl hydrazones featuring piperidine rings highlights their importance in medicinal chemistry, especially due to their antioxidant and anticholinesterase activities (Karaman et al., 2016). Additionally, the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens indicate the utility of these compounds in addressing plant diseases and potentially human infections (Vinaya et al., 2009).

Drug Discovery and Development

The role of piperidine derivatives in drug discovery is further underscored by their involvement in the development of new pharmaceutical agents. The identification of the enzymes involved in the oxidative metabolism of Lu AA21004, a novel antidepressant, showcases the relevance of understanding the metabolic pathways of piperidine-based drugs for their effective development and therapeutic use (Hvenegaard et al., 2012).

Novel Synthetic Pathways

Explorations into novel synthetic pathways involving piperidine derivatives continue to contribute to the expansion of chemical libraries useful for research and therapeutic applications. For instance, the synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showcases innovative approaches to creating compounds with promising anticancer activities (Rehman et al., 2018).

properties

IUPAC Name

imino-methyl-oxo-piperidin-4-yl-λ6-sulfane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS.2ClH/c1-10(7,9)6-2-4-8-5-3-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQLWWIGOGFLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(S-Methylsulfonimidoyl)piperidine dihydrochloride

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